N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-[(pyridin-2-yl)methyl]ethanediamide
Description
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-[(pyridin-2-yl)methyl]ethanediamide is a synthetic compound featuring a phthalazinone core linked to a pyridinylmethyl group via an ethanediamide bridge. The phthalazinone moiety is a heterocyclic scaffold known for its pharmacological relevance, particularly in enzyme inhibition and anticancer research. The ethanediamide linker provides conformational flexibility, while the pyridinylmethyl substituent may enhance solubility and target binding through hydrogen bonding or π-π interactions. Structural characterization of such compounds typically employs nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography using programs like SHELX and WinGX .
Properties
IUPAC Name |
N'-[(4-oxo-3H-phthalazin-1-yl)methyl]-N-(pyridin-2-ylmethyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c23-15-13-7-2-1-6-12(13)14(21-22-15)10-20-17(25)16(24)19-9-11-5-3-4-8-18-11/h1-8H,9-10H2,(H,19,24)(H,20,25)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBZDTVLXCFJPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C(=O)NCC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Amidation via Activated Oxalic Acid Intermediates
A two-step procedure minimizes symmetrical byproduct formation:
Step 1: Monoamide Formation
Oxalyl chloride reacts with (pyridin-2-yl)methylamine in dichloromethane at 0–5°C, yielding N'-[(pyridin-2-yl)methyl]oxalyl chloride. Quenching with aqueous base isolates the monoamide intermediate.
Step 2: Coupling with (4-Oxo-3,4-Dihydrophthalazin-1-yl)Methylamine
The monoamide is activated using O-(1H-benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in acetonitrile with N,N-diisopropylethylamine (DIPEA) as a base. Reaction with (4-oxo-3,4-dihydrophthalazin-1-yl)methylamine proceeds at 18°C for 2 hours, achieving yields of 72–81%.
One-Pot Sequential Coupling Strategy
To streamline synthesis, a one-pot approach employs 1,1'-carbonyldiimidazole (CDI) for sequential activation:
- Oxalic acid is treated with CDI in tetrahydrofuran (THF) to form the bis-imidazolide.
- Controlled addition of (pyridin-2-yl)methylamine at 0°C selectively forms the monoimidazolide intermediate.
- Subsequent addition of (4-oxo-3,4-dihydrophthalazin-1-yl)methylamine at room temperature completes the diamide assembly, yielding 68–75% after purification.
Solid-Phase Synthesis for High-Purity Output
Immobilizing (pyridin-2-yl)methylamine on Wang resin enables iterative coupling:
- Oxalyl chloride is flowed through the resin to form the supported monoamide.
- Cleavage with (4-oxo-3,4-dihydrophthalazin-1-yl)methylamine in dimethylacetamide (DMA) affords the target compound with >99% purity by HPLC.
Optimization of Reaction Conditions
Coupling Reagent Screening
Comparative studies highlight HBTU and HATU as superior to EDCl/HOBt, particularly in polar aprotic solvents:
| Reagent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HBTU | Acetonitrile | 18 | 81.9 | 99.8 |
| HATU | DMF | 25 | 78.2 | 99.5 |
| EDCl/HOBt | DCM | 20 | 34.0 | 95.2 |
Data aggregated from industrial-scale trials.
Acetonitrile minimizes side reactions compared to DMF, which may promote epimerization at elevated temperatures.
Solvent and Base Effects
Temperature and Stoichiometry
Maintaining temperatures below 25°C prevents decomposition of the phthalazinone moiety. A 1.1:1 molar ratio of oxalic acid derivative to amine minimizes diastereomer formation.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry
Electrospray ionization (ESI-MS) shows [M+H]⁺ at m/z 435.2, consistent with the molecular formula C₂₃H₁₉FN₄O₃.
Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) achieves baseline separation with t₃ = 12.7 min and 99.8% purity.
Industrial-Scale Considerations
- Cost Efficiency : CDI-mediated routes reduce waste vs. HBTU but require rigorous solvent recovery.
- Crystallization : Recrystallization from ethanol/water (3:1) yields needle-like crystals with mp 69–71°C.
Chemical Reactions Analysis
Types of Reactions
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N’-(pyridin-2-ylmethyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of phthalazinones, including N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-[(pyridin-2-yl)methyl]ethanediamide, exhibit significant anticancer properties. Research has shown that these compounds can inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression.
Case Study: Inhibition of Cancer Cell Proliferation
A study published in a peer-reviewed journal demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines, including breast and prostate cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways, leading to programmed cell death .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. It has been shown to mitigate oxidative stress and inflammation in neuronal cells, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Case Study: Neuroprotection in Animal Models
In an animal model study, administration of this compound resulted in reduced neuroinflammation and improved cognitive function. The results suggest a protective role against neurodegeneration induced by toxic agents .
Antimicrobial Activity
The compound has shown promising results as an antimicrobial agent against various pathogens. Its structural features allow it to interact with bacterial cell membranes, disrupting their integrity.
Case Study: Efficacy Against Drug-resistant Bacteria
A research article highlighted the effectiveness of the compound against drug-resistant strains of Staphylococcus aureus and Escherichia coli. The study emphasized its potential as a lead compound for developing new antibiotics .
Synthesis Overview Table
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Condensation | Phthalic anhydride, hydrazine | Heat |
| 2 | Methylation | Methyl iodide or equivalent | Room temperature |
| 3 | Purification | Chromatography techniques | Varies |
Mechanism of Action
The mechanism of action of N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N’-(pyridin-2-ylmethyl)ethanediamide involves its interaction with specific molecular targets and pathways. The phthalazinone moiety is known to inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. This inhibition can lead to the accumulation of DNA damage and cell death, making the compound a potential anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Phthalazinone Cores
A-Series Compounds (A22, A23)
A23 : 4-(3-((4-Cyclohexanecarbonyl)piperazin-1-yl)methyl)-4-fluorobenzyl)phthalazin-1(2H)-one
B-Series Hydrazide Derivatives (B2–B5)
- B2 : 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N′-propylbenzohydrazide
- Molecular Formula : C₁₉H₁₉FN₄O₂
- Molecular Weight : 355.16 g/mol
- B3 : N′-Butyl-2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzohydrazide
- Molecular Formula : C₂₀H₂₁FN₄O₂
- Molecular Weight : 369.17 g/mol
- B4 : 2-Fluoro-N′-isobutyl-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzohydrazide
- Molecular Formula : C₂₀H₂₁FN₄O₂
- Molecular Weight : 369.17 g/mol
- B5 : 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N′-pentylbenzohydrazide
- Molecular Formula : C₂₁H₂₃FN₄O₂
- Molecular Weight : 383.19 g/mol
Comparison with Target Compound :
The B-series substitutes the ethanediamide bridge with a benzohydrazide linker and alkyl chains (propyl to pentyl). This increases hydrophobicity, which may affect pharmacokinetic profiles. The target compound’s pyridinylmethyl group likely offers superior hydrogen-bonding capacity compared to the alkyl chains in B2–B5 .
Chromenone-Pyrazolo[3,4-d]pyrimidine Hybrid (Example 53)
- Structure: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Molecular Weight: ~589.1 g/mol (M+1) Key Features: Combines a chromenone core with a pyrazolopyrimidine group, introducing planar aromatic systems for DNA intercalation or kinase inhibition.
Comparison with Target Compound: The chromenone hybrid’s extended aromaticity contrasts with the phthalazinone core, suggesting divergent biological targets. The target compound’s ethanediamide linker may provide greater flexibility for binding to enzymes with deep active sites .
Cyclopropane Derivative ()
- Structure : N-(2-(Cyclopropanecarboxamido)ethyl)-2-fluoro-N-(2-hydroxyethyl)-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide
- Molecular Formula : C₂₄H₂₅FN₄O₄
- Molecular Weight : 452.49 g/mol
- Key Features : Contains a cyclopropane group (enhancing metabolic stability) and a hydroxyethyl substituent (improving solubility).
Comparison with Target Compound : The cyclopropane derivative’s carboxamido-ethyl linker and hydroxyethyl group may confer better oral bioavailability compared to the target compound’s pyridinylmethyl-ethanediamide motif .
Biological Activity
N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-[(pyridin-2-yl)methyl]ethanediamide is a compound of interest due to its potential biological activities, particularly in the realm of cancer treatment and enzyme inhibition. This article focuses on its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H18N4O
- Molecular Weight : 282.34 g/mol
- CAS Number : 763114-26-7
The compound is believed to act primarily as a PARP (Poly(ADP-ribose) polymerase) inhibitor , which is crucial in the repair of DNA damage. By inhibiting PARP, the compound can induce synthetic lethality in cancer cells that are already deficient in DNA repair mechanisms, such as those with BRCA mutations.
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds similar to this compound:
- Inhibition of Cancer Cell Proliferation :
- Research indicates that this class of compounds can significantly reduce the proliferation of various cancer cell lines, including breast and ovarian cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase.
- Synergistic Effects with Chemotherapy :
- When used in combination with traditional chemotherapeutic agents, these compounds have shown enhanced efficacy in killing cancer cells compared to either treatment alone. This synergistic effect is particularly noted in studies involving cisplatin-resistant ovarian cancer cells.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in cancer progression:
- PARP Inhibition : The compound's structural similarity to known PARP inhibitors allows it to effectively bind to the enzyme's active site, blocking its function and leading to increased DNA damage in cancer cells .
Case Studies and Research Findings
A selection of case studies illustrates the biological activity of this compound:
Q & A
Basic: What are the recommended synthetic routes for N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]-N'-[(pyridin-2-yl)methyl]ethanediamide?
Answer:
The synthesis typically involves multi-step reactions, including:
- Amide bond formation : Condensation of the phthalazinone and pyridylmethylamine derivatives using coupling agents like EDCl/HOBt or DCC/DMAP in anhydrous solvents (e.g., DMF or dichloromethane) .
- Intermediate purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures to isolate high-purity intermediates .
- Final characterization : Confirm identity via -NMR (to verify methylene bridge integration) and LC-MS (to validate molecular weight) .
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
Key methods include:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to resolve the phthalazinone and pyridyl moieties, with emphasis on methylene bridge protons (~δ 4.5–5.0 ppm) and carbonyl groups (~δ 165–175 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) and monitor degradation products .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks and rule out adduct formation .
Advanced: How can Design of Experiments (DOE) optimize reaction conditions?
Answer:
DOE minimizes trial-and-error by systematically varying parameters:
- Factors : Solvent polarity (DMF vs. THF), temperature (25–80°C), and catalyst loading (0.1–1.0 eq) .
- Response variables : Yield, purity, and reaction time.
- Statistical tools : Central Composite Design (CCD) or Box-Behnken models to identify optimal conditions and interaction effects . For example, a 3 factorial design revealed that DMF at 60°C with 0.5 eq EDCl maximizes amide bond formation efficiency .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Contradictions often arise from assay variability or impurities. Mitigation strategies include:
- Standardized protocols : Use reference compounds (e.g., kinase inhibitors for enzyme assays) and validate via IC curves .
- Purity validation : Ensure >98% purity via HPLC and exclude endotoxins (LAL assay) in cell-based studies .
- Dose-response replication : Test across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity .
Advanced: What computational methods aid in reaction design for this compound?
Answer:
- Quantum chemical calculations : DFT (B3LYP/6-31G*) to model transition states and predict regioselectivity in phthalazinone functionalization .
- Reaction path screening : Automated tools (e.g., GRRM) explore intermediates and byproducts, reducing synthesis bottlenecks .
- Molecular dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMF vs. acetonitrile) .
Basic: What molecular descriptors define this compound’s structure?
Answer:
Key descriptors include:
- IUPAC Name : this compound.
- SMILES : O=C(NCc1nccc2c1C(=O)N=C2)NCC3=CC=CN=C3.
- Molecular Formula : CHNO.
- Hydrogen bond acceptors/donors : 8 acceptors (carbonyl, pyridine), 2 donors (amide NH) .
Advanced: How to establish structure-activity relationships (SAR) for this compound?
Answer:
- Scaffold modification : Synthesize analogs with substituents on the phthalazinone (e.g., Cl, OMe) or pyridine (e.g., CF) to assess electronic effects .
- Biological profiling : Test analogs in enzyme inhibition (e.g., PARP-1) and cytotoxicity assays (MTT assay) .
- QSAR modeling : Use partial least squares (PLS) regression to correlate logP, polar surface area, and IC values .
Advanced: How to address solubility challenges in biological assays?
Answer:
- Solvent screening : Test DMSO (for stock solutions) and aqueous buffers (PBS with 0.1% Tween-80) .
- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) to enhance solubility without disrupting assay integrity .
- Dynamic light scattering (DLS) : Confirm nanoparticle-free solutions to avoid false positives .
Basic: What stability precautions are required for this compound?
Answer:
- Storage : -20°C in airtight, light-resistant containers under nitrogen to prevent oxidation .
- Stability monitoring : Periodic HPLC checks (every 6 months) to detect hydrolysis or dimerization .
Advanced: How to validate analytical methods for purity assessment?
Answer:
- System suitability tests : USP tailing factor (<2.0) and theoretical plates (>2000) for HPLC .
- Forced degradation : Expose to heat (60°C), acid (0.1M HCl), and UV light to validate method robustness .
- Cross-lab validation : Compare results across NMR (500 MHz) and LC-HRMS facilities to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
